molecular formula C17H15NO4 B558011 Fmoc-Gly-OH-15N CAS No. 125700-33-6

Fmoc-Gly-OH-15N

Cat. No. B558011
CAS RN: 125700-33-6
M. Wt: 298.3 g/mol
InChI Key: NDKDFTQNXLHCGO-CPZJZEHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-OH-15N is an N-Fmoc-protected form of Glycine . Glycine is a nonessential amino acid that acts as an inhibitory neurotransmitter in the vertebrate central nervous system . It also possesses cytoprotective properties against oxidant damage in the kidney . This compound is used to synthesize isotope-labeled peptides for MS-based protein quantitation .


Synthesis Analysis

The synthesis of Fmoc-Gly-OH-15N involves the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates . The organic phase layer is recovered and concentrated to obtain the crude product. The crude product is then recrystallized in a mixed solvent of ethyl acetate hexane=1:2 (30 ml), and white solid denoted as Fmoc-Gly-OH is obtained after filtration at a reduced pressure .


Molecular Structure Analysis

The linear formula of Fmoc-Gly-OH-15N is (15NH-Fmoc)CH2CO2H . Its molecular weight is 298.30 . The SMILES string is OC(=O)C[15NH]C(=O)OCC1c2ccccc2-c3ccccc13 .


Chemical Reactions Analysis

Fmoc-Gly-OH-15N is used in peptide synthesis . The Fmoc group is a temporary protecting group for the amine at the N-terminus in SPPS . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .


Physical And Chemical Properties Analysis

Fmoc-Gly-OH-15N is a solid substance . It has a melting point of 174-175 °C (lit.) . It is suitable for bio NMR technique . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Biomolecular NMR

“Fmoc-Gly-OH-15N” is used in Biomolecular NMR (Nuclear Magnetic Resonance) as a protected amino acid to synthesize isotope-labeled peptides. These peptides are crucial for MS-based (Mass Spectrometry) protein quantitation, allowing researchers to study protein structures, dynamics, and interactions .

Proteomics

In Proteomics , “Fmoc-Gly-OH-15N” serves as a building block for synthesizing isotope-labeled peptides. This application is vital for quantitative proteomics, where it aids in the accurate measurement of protein abundance and post-translational modifications .

Mechanism of Action

Target of Action

Fmoc-Gly-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-15N, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an incoming amino acid during peptide synthesis .

Mode of Action

Fmoc-Gly-OH-15N acts as a protective group for the amino group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This allows for the selective addition of amino acids in a step-wise fashion during peptide synthesis .

Biochemical Pathways

The main biochemical pathway involved with Fmoc-Gly-OH-15N is peptide synthesis . In this process, the Fmoc group protects the amino group of the amino acid, preventing it from reacting until it is selectively removed. This allows for the controlled addition of amino acids to a growing peptide chain .

Pharmacokinetics

The use of isotopically labeled compounds like fmoc-gly-oh-15n can be beneficial in pharmacokinetic studies as tracers .

Result of Action

The result of the action of Fmoc-Gly-OH-15N is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino group during synthesis, Fmoc-Gly-OH-15N allows for the controlled addition of amino acids, enabling the creation of peptides with a wide range of biological activities .

Action Environment

The action of Fmoc-Gly-OH-15N is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of a suitable base for the removal of the Fmoc group can influence the efficacy of peptide synthesis . The compound is typically stored at a temperature of 2-8°C .

Future Directions

The future directions of Fmoc-Gly-OH-15N research could involve its use in the synthesis of isotope-labeled peptides for MS-based protein quantitation . It could also be used in the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates .

Relevant Papers There are several relevant papers on Fmoc-Gly-OH-15N. One paper discusses the efficient Fmoc-protected amino ester hydrolysis using green calcium (II) iodide as a protective agent . Another paper provides a safety data sheet for Fmoc-Gly-OH-15N .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-CPZJZEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gly-OH-15N

Synthesis routes and methods I

Procedure details

Glycine (Gly) (0.5 g, 6.66 mmole) was dissolved in 10% NaCO3 (14 ml) under stirring in a 50-ml flask. To the resulting solution, which had been put into an ice bath, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.72 g, 6.66 mmol) in dioxane (12 ml) was gradually added. The reaction mixture was stirred at room temperature for 4 hours, and water (150 ml) was then added. The aqueous phase layer was separated from the reaction mixture and stripped with ether three times (75 ml×3). The stripped aqueous layer was acidified with 2N HCl aqueous solution to a pH value of 2, followed by extraction with ethyl acetate three times (75 ml×3). The organic phase layer was recovered and concentrated to obtain crude product of 1.70 g. The crude product was recrystallized in a mixed solvent of ethyl acetate hexane=1:2 (30 ml), and white solid denoted as Fmoc-Gly was obtained after filtration at a reduced pressure. Yield: 1.69 g (85%).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaCO3
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the Holmes photolinker (4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the photolinker (4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid) (3 eq) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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